2-Methylhex-5-en-2-amine hydrochloride

Description

BenchChem offers high-quality 2-Methylhex-5-en-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhex-5-en-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylhex-5-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSZNQJGAZMWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Methylhex-5-en-2-amine hydrochloride chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Methylhex-5-en-2-amine Hydrochloride

Introduction

2-Methylhex-5-en-2-amine hydrochloride is a primary amine salt of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure combines a reactive terminal alkene, a sterically hindered tertiary carbon center bearing the amine, and the salt form which enhances stability and aqueous solubility compared to its free amine base. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, detailed spectroscopic characterization protocols, and essential safety and handling information. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. The free amine form, 2-Methylhex-5-en-2-amine, is identified by CAS Number 819-45-4.[1]

Chemical Structure and Properties

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This conversion from the free base (C₇H₁₅N, Molecular Weight: 113.20 g/mol ) to the salt form drastically alters its physical properties, notably increasing its melting point and solubility in polar solvents.[1][2]

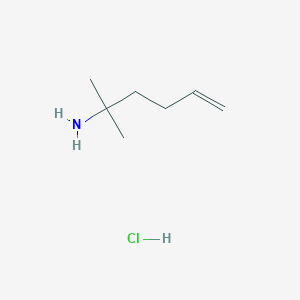

Caption: Structure of 2-Methylhex-5-en-2-amine hydrochloride.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source / Justification |

| IUPAC Name | 2-Methylhex-5-en-2-amine hydrochloride | Systemic Nomenclature |

| Molecular Formula | C₇H₁₆ClN | Derived from structure |

| Molecular Weight | 149.66 g/mol | Calculated from formula |

| CAS Number | 18991-98-5 (for hydrochloride) | BLD Pharm[1] |

| Free Amine CAS | 819-45-4 | BLD Pharm[1] |

| Appearance | White to off-white crystalline solid | Predicted based on similar amine salts |

| Melting Point | 217-219 °C (for saturated analog) | The saturated analog, 2-methylhexan-2-amine hydrochloride, has a melting point in this range, suggesting a similar value. |

| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Insoluble in nonpolar organic solvents (e.g., hexanes). | General property of amine hydrochloride salts. |

Synthesis and Purification

A robust synthesis of 2-Methylhex-5-en-2-amine hydrochloride can be envisioned starting from the corresponding alcohol, 2-methylhex-5-en-2-ol, via a Ritter reaction, followed by hydrolysis and salt formation. The final step of forming the hydrochloride salt not only prepares the target compound but also serves as an effective method for purification and isolation, yielding a stable, crystalline solid.[3]

Caption: Proposed synthetic workflow for 2-Methylhex-5-en-2-amine hydrochloride.

Experimental Protocol: Synthesis

-

Ritter Reaction: To a stirred solution of 2-methylhex-5-en-2-ol (1 equivalent) in acetonitrile (5-10 volumes) at 0 °C, slowly add concentrated sulfuric acid (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours until analysis (TLC or GC-MS) shows complete consumption of the starting alcohol.

-

Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-(2-methylhex-5-en-2-yl)acetamide intermediate.

-

Hydrolysis and Salt Formation: To the crude intermediate, add a 6M solution of hydrochloric acid (5-10 volumes). Heat the mixture to reflux and maintain for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature, then further to 0-5 °C in an ice bath. The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.

Spectroscopic Characterization

Accurate characterization is critical for confirming the structure and purity of the final compound. The presence of both alkyl and alkenyl protons, along with a quaternary carbon, provides distinct spectroscopic signatures. The data presented below are predicted based on the analysis of similar structures and foundational spectroscopic principles.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

-

¹H NMR Acquisition: Standard 90° pulse program. Spectral width: -1 to 10 ppm.

-

¹³C NMR Acquisition: Standard proton-decoupled pulse program (e.g., zgpg30). Spectral width: 0 to 180 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~5.8 | ddt | 1H | =CH |

| H-5 | ~5.1 | m | 2H | =CH₂ |

| H-4 | ~2.2 | m | 2H | -CH₂-CH= |

| H-3 | ~1.8 | m | 2H | -C-CH₂- |

| H-1 | ~1.4 | s | 6H | -C(CH₃)₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C-5 | ~137 | =CH | ||

| C-6 | ~116 | =CH₂ | ||

| C-2 | ~58 | C-NH₃⁺ | ||

| C-4 | ~40 | -CH₂-CH= | ||

| C-3 | ~38 | -C-CH₂- | ||

| C-1 | ~25 | -C(CH₃)₂ |

Causality Note: The downfield shift of the protons and carbons alpha and beta to the ammonium group is due to the inductive effect of the positively charged nitrogen. In D₂O, the -NH₃⁺ protons will exchange with the solvent and will likely not be observed.

Infrared (IR) Spectroscopy

Protocol:

-

Instrumentation: FT-IR Spectrometer with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the dry, solid hydrochloride salt directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3080 | Medium | =C-H stretch | Alkene |

| 2800-3000 | Strong, Broad | N-H stretch | Primary Ammonium (-NH₃⁺) |

| 2970-2850 | Medium-Strong | C-H stretch | Alkane (sp³) |

| ~1640 | Medium | C=C stretch | Alkene |

| 1500-1600 | Medium-Strong | N-H bend (asymmetric) | Primary Ammonium (-NH₃⁺) |

| ~910 | Strong | =C-H bend (out-of-plane) | Monosubstituted Alkene |

Mass Spectrometry (MS)

Protocol:

-

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in methanol or water.

-

Acquisition: Analyze in positive ion mode. The observed ion will be the free amine after loss of HCl, [M+H]⁺.

Predicted Fragmentation: The molecular ion of the free base (m/z 113) would be observed as the [M+H]⁺ ion at m/z 114 . A primary alpha-cleavage is expected to be a dominant fragmentation pathway.

Caption: Predicted major fragmentation pathways for the free amine.

Reactivity, Stability, and Handling

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). As a hydrochloride salt, it is significantly less volatile and less susceptible to oxidation than its free amine counterpart. However, prolonged exposure to high temperatures should be avoided.

Reactivity:

-

Amine Group: The ammonium ion is non-nucleophilic. Treatment with a base (e.g., NaOH, Et₃N) will deprotonate it to the free primary amine, which is a potent nucleophile and can participate in reactions such as acylation, alkylation, and reductive amination.

-

Alkene Group: The terminal double bond is susceptible to standard alkene reactions, including hydrogenation, halogenation, hydroboration-oxidation, and epoxidation.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5] Reaction with strong bases will liberate the flammable and potentially corrosive free amine.

Storage and Handling:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from heat, sparks, open flames, and other ignition sources.[6]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Safety Profile

While a specific Safety Data Sheet (SDS) for 2-methylhex-5-en-2-amine hydrochloride is not widely available, a hazard assessment can be made based on closely related structures, such as 2-methylhexan-2-amine hydrochloride and other aliphatic amines.[7][8]

Table 4: GHS Hazard Classification (Inferred)

| Hazard Class | GHS Code | Statement | Source (Analog) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | 2-methylhexan-2-amine HCl |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | 2-methylhexan-2-amine HCl |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation | 5-Methylhex-5-en-2-amine, 2-methylhexan-2-amine HCl[8] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | 5-Methylhex-5-en-2-amine[8] |

First Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a physician.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If irritation persists, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]

Potential Applications in Research and Development

2-Methylhex-5-en-2-amine hydrochloride serves as a versatile bifunctional building block.

-

Scaffold Development: The primary amine allows for the facile introduction of this lipophilic C7 fragment onto various scaffolds, such as carboxylic acids, aldehydes, or ketones, to modulate properties like solubility, lipophilicity (LogP), and metabolic stability.

-

Further Functionalization: The terminal alkene provides a reactive handle for subsequent chemical modifications. This allows for the synthesis of more complex molecules through techniques like olefin metathesis, Heck coupling, or click chemistry after suitable transformation.

-

Fragment-Based Drug Discovery: As a small, well-defined molecule, it can be used in fragment-based screening campaigns to identify new binding motifs for biological targets.

References

-

Airgas. Safety Data Sheet for an amine product. Airgas Website. [Link]

-

Fisher Scientific. Safety Data Sheet for 2-Methylcyclohexanol. Fisher Scientific Website. [Link]

-

PubChem. (3S)-2-methylhex-5-en-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Methylhex-5-en-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-5-methylhexan-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methylhex-5-en-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.

- Google Patents. Method for synthesizing 2-amino thizaoline.

-

Dana Bioscience. 2-Methylhex-5-en-2-amine hydrochloride 1g. Dana Bioscience Website. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

Sources

- 1. 819-45-4|2-Methylhex-5-en-2-amine|BLD Pharm [bldpharm.com]

- 2. (3S)-2-methylhex-5-en-3-amine | C7H15N | CID 55291876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. 5-Methylhex-5-en-2-amine | C7H15N | CID 12463571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylhex-5-en-2-amine Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methylhex-5-en-2-amine hydrochloride, a valuable building block in drug discovery and development. The content herein is curated for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Allylic Amines

Allylic amines are crucial structural motifs found in a wide array of biologically active molecules, natural products, and pharmaceuticals.[1] Their versatile reactivity makes them indispensable intermediates in the synthesis of more complex molecular architectures. The target molecule, 2-Methylhex-5-en-2-amine, as its stable hydrochloride salt, presents a unique combination of a sterically hindered tertiary amine and a terminal olefin, offering multiple points for further chemical modification. This guide details a reliable and scalable synthetic route to this compound, starting from commercially available precursors, and outlines the analytical techniques required for its thorough characterization.

A Strategic Approach to Synthesis

The synthesis of 2-Methylhex-5-en-2-amine hydrochloride is best approached through a multi-step sequence that ensures high purity and good overall yield. The chosen strategy involves the initial construction of a key tertiary alcohol intermediate, followed by the introduction of the amine functionality via a Ritter reaction, and concluding with hydrolysis and salt formation. This pathway is selected for its reliability and the use of well-established chemical transformations.

Sources

Spectroscopic Characterization of 2-Methylhex-5-en-2-amine Hydrochloride: A Technical Guide

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. 2-Methylhex-5-en-2-amine hydrochloride, a substituted aliphatic amine salt, presents a unique combination of functional groups—a tertiary amine, a terminal alkene, and a quaternary carbon—that give rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. The ensuing discussion is framed not merely as a presentation of data, but as a methodological exploration, offering insights into the causal relationships between molecular structure and spectral output. This document is intended for researchers and professionals who require a deep, practical understanding of how to leverage spectroscopic techniques for the unambiguous identification and characterization of similar small molecules.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecule's architecture is fundamental to interpreting its spectroscopic data. The structure of 2-Methylhex-5-en-2-amine hydrochloride features a six-carbon backbone with key functional groups that will be interrogated by the spectroscopic methods discussed herein.

Caption: Structure of 2-Methylhex-5-en-2-amine cation with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methylhex-5-en-2-amine hydrochloride, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Methylhex-5-en-2-amine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is often preferred for amine salts to observe the exchange of the acidic N⁺-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to obtain a spectrum where each unique carbon appears as a singlet. A wider spectral width (0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing ammonium group will cause a downfield shift for adjacent protons.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H6 (CH₂) | 5.0 - 5.2 | ddt (doublet of doublets of triplets) | 2H |

| H5 (CH) | 5.7 - 5.9 | m (multiplet) | 1H |

| H4 (CH₂) | ~2.2 | m (multiplet) | 2H |

| H3 (CH₂) | ~1.8 | m (multiplet) | 2H |

| C2-CH₃ (2x CH₃) | ~1.4 | s (singlet) | 6H |

| N⁺H₃ | 7.5 - 8.5 (in CD₃OD) or ~4.7 (in D₂O, exchanges) | br s (broad singlet) | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C6 | ~115 |

| C5 | ~138 |

| C4 | ~28 |

| C3 | ~40 |

| C2 | ~58 |

| C2-CH₃ | ~25 |

Analysis and Interpretation

-

¹H NMR: The vinyl protons (H5 and H6) are expected at the most downfield positions in the aliphatic region, with complex splitting patterns due to geminal and vicinal coupling. The protons on C4, being allylic, will appear further downfield than the C3 protons. The two methyl groups attached to the quaternary carbon C2 are chemically equivalent and will therefore appear as a single sharp singlet, integrating to 6 protons. The ammonium protons (N⁺H₃) will be observed as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium, leading to the disappearance of their signal.

-

¹³C NMR: The alkene carbons, C5 and C6, are the most deshielded of the carbon backbone. The quaternary carbon C2, bonded to the nitrogen, will also be significantly downfield. The remaining aliphatic carbons (C3, C4, and the methyl carbons) will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a Potassium Bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum of the empty sample compartment (or the ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹, and the resulting spectrum is ratioed against the background.

Characteristic IR Absorption Bands

The IR spectrum of 2-Methylhex-5-en-2-amine hydrochloride will be dominated by features characteristic of a primary ammonium salt and a terminal alkene. The spectrum of isopropylamine hydrochloride provides a useful reference for the vibrations associated with the ammonium group.[1][2]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N⁺-H Stretch | 3200 - 2800 | Strong, broad |

| C-H Stretch (sp³ and sp²) | 3100 - 2850 | Medium to Strong |

| N⁺-H Bend | 1600 - 1500 | Medium |

| C=C Stretch | ~1640 | Medium |

| C-H Bend (alkene) | ~990 and ~910 | Strong |

Analysis and Interpretation

A key feature distinguishing the hydrochloride salt from its free base is the presence of a very broad and strong absorption band in the 3200-2800 cm⁻¹ region. This is due to the stretching vibrations of the N⁺-H bonds of the ammonium group.[1][2] This broadness is a result of extensive hydrogen bonding in the solid state. The asymmetric and symmetric bending vibrations of the N⁺-H group are expected in the 1600-1500 cm⁻¹ region.

The terminal alkene group will give rise to a moderate C=C stretching absorption around 1640 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds are expected to produce two strong bands around 990 cm⁻¹ and 910 cm⁻¹, which are highly characteristic of a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and offering clues about its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable method for the pre-ionized hydrochloride salt. In GC-MS, electron ionization (EI) would be used, and the spectrum would correspond to the free base.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

Predicted Mass Spectrum Data

Under typical ESI or EI conditions, the spectrum will show the mass of the cationic free amine. The molecular formula of the free base is C₇H₁₅N, with a monoisotopic mass of approximately 113.12 Da.

-

Molecular Ion (M⁺•): m/z = 113

-

[M+H]⁺: m/z = 114 (in ESI)

Proposed Fragmentation Pathway

The fragmentation of the molecular ion will be dictated by the stability of the resulting carbocations and radical cations. Alpha-cleavage is a dominant fragmentation pathway for amines.

Caption: Proposed major fragmentation pathways for 2-Methylhex-5-en-2-amine.

Analysis and Interpretation

-

Alpha-Cleavage: The most probable fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium ion at m/z = 98. This is expected to be a very prominent peak in the spectrum.

-

McLafferty Rearrangement: The presence of a gamma-hydrogen relative to the nitrogen allows for a potential McLafferty-type rearrangement, which would lead to the elimination of a neutral molecule of propene and the formation of an ion at m/z = 72. However, cleavage of the C-C bond beta to the nitrogen is more likely, leading to the loss of butene and a fragment at m/z = 57.

-

Alkene Fragmentation: The loss of an allyl radical (•C₃H₅) could also occur, leading to a fragment at m/z = 72.

The combination of the molecular ion peak and these characteristic fragment ions would provide strong evidence for the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of 2-Methylhex-5-en-2-amine hydrochloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ammonium and alkene functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The principles and predicted data outlined in this guide offer a robust framework for the characterization of this molecule and can be extrapolated to other novel amine compounds in a research and development setting.

References

-

NIST. Isopropyl amine hydrochloride - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

An In-Depth Technical Guide to 2-Methylhex-5-en-2-amine Hydrochloride (CAS 1629136-35-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on CAS number 1629136-35-1 is limited. This guide synthesizes the available data and provides a framework for potential research and development based on the structural class of this compound. Further experimental validation is required to fully characterize its properties and potential applications.

Introduction

2-Methylhex-5-en-2-amine hydrochloride, assigned the Chemical Abstracts Service (CAS) number 1629136-35-1, is a primary amine hydrochloride salt. Its structure features a six-carbon chain with a methyl group and an amino group attached to the second carbon, and a terminal double bond between the fifth and sixth carbons. The hydrochloride salt form generally confers increased water solubility and stability compared to the free base. While specific research on this particular molecule is not widely published, its classification as an unsaturated aliphatic amine suggests potential biological activity and applications in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its known properties, inferred characteristics based on its structural motifs, and potential avenues for future investigation.

Chemical Structure and Core Properties

The fundamental attributes of 2-methylhex-5-en-2-amine hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 1629136-35-1 | N/A |

| Chemical Name | 2-methylhex-5-en-2-amine hydrochloride | N/A |

| Molecular Formula | C₇H₁₆ClN | N/A |

| Molecular Weight | 149.66 g/mol | N/A |

Structural Analysis

Caption: 2D Structure of 2-methylhex-5-en-2-amine hydrochloride.

The structure reveals several key features:

-

A tertiary carbon atom (C2): This carbon is bonded to two other carbon atoms (C1 and C3), a methyl group, and an amino group. This steric hindrance around the amino group may influence its reactivity.

-

A terminal alkene (C5=C6): The presence of a double bond introduces a site of unsaturation, making the molecule susceptible to addition reactions and polymerization. It also confers a degree of rigidity to that portion of the molecule.

-

A primary amine hydrochloride: The amino group is present as a positively charged ammonium ion, with a chloride counter-ion. This salt form is typical for improving the handling and solubility of amines in aqueous media.

Potential Synthesis Routes

While a specific, validated synthesis for 2-methylhex-5-en-2-amine hydrochloride is not available in the public domain, a plausible synthetic pathway can be proposed based on established organic chemistry principles. A common method for the synthesis of tertiary amines is the Ritter reaction, followed by hydrolysis.

Proposed Synthesis Workflow

Caption: Proposed Ritter reaction-based synthesis of 2-methylhex-5-en-2-amine hydrochloride.

Experimental Protocol (Hypothetical):

-

Ritter Reaction:

-

To a stirred solution of a nitrile (e.g., acetonitrile) in a suitable solvent, slowly add a strong acid (e.g., concentrated sulfuric acid) at a low temperature (0-5 °C).

-

Add 2-methyl-5-hexen-2-ol dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by pouring it over ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the N-substituted amide intermediate with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Amide Hydrolysis:

-

Reflux the crude amide intermediate with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solution for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If acidic hydrolysis is used, the product will be in the salt form. If basic hydrolysis is used, the free amine will be generated.

-

-

Salt Formation (if necessary):

-

If the free base is isolated, dissolve it in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 2-methylhex-5-en-2-amine hydrochloride.

-

Potential Biological Activity and Applications in Drug Development

The biological properties of 2-methylhex-5-en-2-amine hydrochloride have not been explicitly reported. However, the class of aliphatic amines, including those with unsaturation, has been investigated for various biological activities.

-

Antimicrobial Activity: Simple aliphatic amines are known to possess antimicrobial properties.[1] Their mechanism of action is often attributed to their ability to disrupt cell membranes. The lipophilic alkyl chain can intercalate into the lipid bilayer, while the charged amino group can interact with negatively charged components of the membrane, leading to a loss of integrity and cell death. The presence of the double bond in 2-methylhex-5-en-2-amine hydrochloride could modulate this activity, although some studies suggest that monounsaturation does not always increase the antimicrobial efficacy of amines.[1]

-

Pharmacological Scaffolds: Amines are fundamental functional groups in a vast number of pharmaceuticals. The 2-methylhex-5-en-2-amine scaffold could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a reactive handle for further functionalization, while the alkene can be modified through various addition reactions to introduce new functionalities.

Hypothetical Drug Development Workflow

Caption: A potential workflow for investigating the therapeutic applications of 2-methylhex-5-en-2-amine hydrochloride.

Analytical Characterization

To fully characterize this compound, a suite of analytical techniques would be necessary.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR would confirm the chemical structure by identifying the different types of protons and carbons and their connectivity. |

| Mass Spectrometry (MS) | Would determine the molecular weight and provide information on the fragmentation pattern, further confirming the structure. |

| Infrared (IR) Spectroscopy | Would identify the presence of key functional groups, such as the N-H bonds of the amine and the C=C bond of the alkene. |

| Elemental Analysis | Would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, confirming the empirical formula. |

| Melting Point | Would provide a measure of the compound's purity. |

Conclusion and Future Directions

Future research on this compound would require its synthesis and purification, followed by comprehensive analytical characterization to confirm its structure and purity. Subsequent investigations could focus on exploring its biological activity through in vitro screening assays. The results of these studies would determine its potential for further development as a lead compound in medicinal chemistry or for other applications in materials science.

References

-

Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492–498. [Link]

Sources

"solubility of 2-Methylhex-5-en-2-amine hydrochloride in organic solvents"

An In-depth Technical Guide to the Solubility of 2-Methylhex-5-en-2-amine Hydrochloride in Organic Solvents: Theoretical Principles and Practical Determination

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methylhex-5-en-2-amine hydrochloride in a range of organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility and presents a detailed, field-proven methodology for its experimental determination. The guide is structured to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical tools necessary to generate reliable solubility profiles. Key sections cover the physicochemical properties of the target molecule, the interplay of intermolecular forces that dictate solubility, a step-by-step protocol for the widely accepted shake-flask method, and guidance on interpreting the resulting data for applications such as synthesis, purification, and formulation.

Introduction: Compound Profile and the Significance of Solubility

2-Methylhex-5-en-2-amine hydrochloride is an organic salt derived from the corresponding primary amine. The structure consists of a seven-carbon chain with a methyl group and an amine group at the C2 position, and a terminal double bond. The hydrochloride salt form is created by reacting the basic amine with hydrochloric acid.[1] This conversion is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of drug candidates, as the resulting ionic character increases polarity.[1]

While forming the hydrochloride salt is advantageous for aqueous systems, understanding its solubility in organic solvents is equally critical for various stages of research and development:

-

Chemical Synthesis: Organic solvents are the primary media for reactions. The solubility of starting materials and intermediates dictates reaction kinetics, efficiency, and yield.

-

Purification: Processes like recrystallization are entirely dependent on differential solubility in a solvent or solvent system at varying temperatures.

-

Formulation: For non-aqueous liquid formulations or during the preparation of amorphous solid dispersions, selecting an appropriate organic solvent is a key first step.[2]

-

Analytical Chemistry: Preparation of standards and samples for techniques like HPLC and NMR requires dissolution in a suitable organic mobile phase or solvent.

Given its structure—an ionic ammonium head and a moderately sized lipophilic hydrocarbon tail—2-Methylhex-5-en-2-amine hydrochloride presents an interesting case study in solubility, balancing strong ionic interactions with nonpolar characteristics.

Theoretical Principles of Solubility

The dissolution of a crystalline solid, such as an amine hydrochloride, in a solvent is governed by a thermodynamic balance between the energy required to break apart the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

Key Intermolecular Forces:

-

Solute-Solute Interactions (Lattice Energy): As an ionic salt, the primary force holding the 2-Methylhex-5-en-2-amine hydrochloride crystal lattice together is the strong electrostatic attraction between the positively charged ammonium ion (R-NH₃⁺) and the negatively charged chloride ion (Cl⁻). This high lattice energy must be overcome for dissolution to occur.[3]

-

Solvent-Solvent Interactions: These forces depend on the nature of the solvent and include hydrogen bonding (in protic solvents like alcohols), dipole-dipole interactions (in polar aprotic solvents), and weaker van der Waals forces (in nonpolar solvents).

-

Solute-Solvent Interactions (Solvation Energy): The energy released upon the formation of new interactions between the solute ions and solvent molecules is critical.

-

In polar protic solvents (e.g., methanol, ethanol), strong ion-dipole interactions occur. The solvent's positive dipole (on the hydroxyl hydrogen) solvates the chloride anion, while the negative dipole (on the oxygen) solvates the ammonium cation. Furthermore, the solvent can act as a hydrogen bond donor and acceptor, further stabilizing the dissolved ions.

-

In polar aprotic solvents (e.g., DMSO, acetonitrile), ion-dipole interactions are still significant, but the lack of a hydrogen-bond-donating group means anion solvation is generally weaker, potentially leading to lower solubility compared to protic solvents.

-

In nonpolar solvents (e.g., hexane, toluene), the weak van der Waals forces are insufficient to overcome the strong ionic lattice energy of the salt, resulting in very poor solubility.

-

The general principle "like dissolves like" suggests that the highly polar, ionic nature of the hydrochloride salt will favor solubility in polar organic solvents. However, the C7 hydrocarbon portion of the molecule introduces a nonpolar character that may slightly enhance solubility in solvents of intermediate polarity compared to a smaller amine salt.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound and is recommended by multiple regulatory bodies.[4] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved, followed by quantifying the concentration of the dissolved compound in the supernatant.

Objective: To determine the saturation solubility of 2-Methylhex-5-en-2-amine hydrochloride in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

2-Methylhex-5-en-2-amine hydrochloride (solid, verified purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-Methylhex-5-en-2-amine hydrochloride to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~20-50 mg of solid to 2-5 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined time to ensure equilibrium is reached. A preliminary study might be needed to determine the time to equilibrium (typically 24-72 hours).[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the solid settle. To obtain a clear supernatant free of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent crystallization due to temperature changes, this step should be performed quickly. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed container or a volumetric flask for dilution. A precise dilution with a suitable solvent (often the same solvent or a mobile phase component) is typically required to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of 2-Methylhex-5-en-2-amine hydrochloride must be used to accurately determine the concentration in the samples.

-

Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for any dilutions made. Report the solubility in standard units such as mg/mL or mol/L. Each experiment should be performed in triplicate to ensure reproducibility.[4]

Predicted Solubility Profile and Data Interpretation

While experimental determination is essential, a qualitative solubility profile can be predicted based on the theoretical principles discussed. This table serves as a hypothesis for guiding solvent selection in your experiments.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ions and overcome lattice energy. |

| Polar Aprotic | Acetonitrile | Moderate to Low | Dipole moment can solvate the cation, but anion solvation is less effective without H-bond donors. |

| Polar Aprotic | DMSO, DMF | Moderate | High dielectric constant and strong dipoles provide good solvation for the cation. |

| Slightly Polar | Dichloromethane | Very Low | Limited polarity is insufficient to break the strong ionic bonds of the salt lattice. |

| Nonpolar | Toluene, Hexane | Insoluble | Lacks the polarity needed to interact with and stabilize the ions in solution. |

Interpreting Your Results:

-

For Purification: A solvent in which the compound has high solubility when hot but low solubility when cold is ideal for recrystallization. A polar protic solvent like ethanol or isopropanol is often a good starting point.

-

For Synthesis: Choose a solvent that dissolves all reactants to a reasonable extent to ensure a homogeneous reaction mixture. The solvent should be inert to the reaction conditions.

-

For Formulation: The experimentally determined saturation solubility represents the maximum concentration achievable in a given solvent, a critical parameter for developing stable liquid dosage forms.[2]

Conclusion

References

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2018). Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Science.gov. (n.d.). increase drug solubility: Topics. Retrieved from [Link]

-

Takács-Novák, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylhex-5-en-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylhex-5-en-1-ol. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Methylhex-5-en-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 2-Methylhex-5-en-2-amine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of organic chemistry, data from analogous amine hydrochlorides, and general best practices for handling reactive chemical intermediates. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The recommendations herein are grounded in scientific principles to ensure the integrity and longevity of the compound.

Chemical and Physical Properties of 2-Methylhex-5-en-2-amine Hydrochloride

Understanding the fundamental properties of a compound is paramount to predicting its stability. 2-Methylhex-5-en-2-amine hydrochloride is the salt formed from the reaction of the free amine, 2-Methylhex-5-en-2-amine, with hydrogen chloride.[1] The presence of a primary amine, an alkene (allylic) functional group, and its formulation as a hydrochloride salt are the key determinants of its chemical behavior.

| Property | Value/Information | Source |

| Free Amine CAS Number | 819-45-4 | [2] |

| Hydrochloride Salt CAS No. | 1629136-35-1 | [2] |

| Molecular Formula (Free Amine) | C7H15N | [2] |

| Molecular Weight (Free Amine) | 113.20 g/mol | [2][3] |

| Molecular Formula (HCl Salt) | C7H16ClN | N/A |

| Molecular Weight (HCl Salt) | 149.66 g/mol | N/A |

| Appearance | Likely a white to off-white solid, typical of amine hydrochlorides. | [4] |

| Solubility | Expected to be soluble in water.[4][5] | N/A |

Factors Influencing the Stability of 2-Methylhex-5-en-2-amine Hydrochloride

Several environmental and chemical factors can influence the stability of 2-Methylhex-5-en-2-amine hydrochloride. The key vulnerabilities of this molecule are its hygroscopicity, the potential for oxidation of the amine, and reactions involving the allylic double bond.

2.1. Hygroscopicity and Hydrolysis

Amine hydrochlorides are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This is a critical consideration for 2-Methylhex-5-en-2-amine hydrochloride.

-

Mechanism of Instability : The absorption of water can lead to the dissolution of the solid, which can accelerate degradation pathways. In solution, the equilibrium between the ammonium salt and the free amine and hydrochloric acid can be influenced by pH changes. While amine hydrochlorides are generally stable in acidic aqueous solutions, prolonged exposure to moisture and potential shifts in pH can promote hydrolysis or other degradative reactions.[7] The presence of water can also facilitate reactions with atmospheric components like carbon dioxide.

-

Consequences :

-

Inaccurate weighing for experiments.

-

Physical changes such as clumping or deliquescence.

-

Potential for chemical degradation over time.

-

2.2. Temperature

Elevated temperatures can accelerate the rate of chemical degradation.

-

Mechanism of Instability : Increased thermal energy can provide the activation energy needed for decomposition reactions. For amine hydrochlorides, this can include the loss of hydrogen chloride gas, though this typically requires significantly elevated temperatures. More relevant for laboratory storage is the acceleration of slower degradation reactions that might be negligible at lower temperatures.

-

Consequences :

-

Formation of impurities.

-

Loss of potency of the compound.

-

Potential for discoloration.

-

2.3. Light

Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions.

-

Mechanism of Instability : While the core structure of 2-Methylhex-5-en-2-amine hydrochloride does not contain strong chromophores that absorb visible light, UV radiation can potentially initiate radical reactions, especially involving the allylic C-H bonds or the amine group.

-

Consequences :

-

Formation of radical-mediated impurities.

-

Discoloration of the material.

-

2.4. Air (Oxygen and Carbon Dioxide)

The components of air can react with the compound, leading to degradation.

-

Mechanism of Instability :

-

Oxygen : The primary amine group can be susceptible to oxidation, which can lead to the formation of various degradation products, including nitroso and nitro compounds, although this is generally slow for the salt form. The allylic position could also be susceptible to auto-oxidation.

-

Carbon Dioxide : In the presence of moisture, the free amine (in equilibrium with the salt) can react with carbon dioxide to form a carbamate salt.

-

-

Consequences :

-

Formation of oxidized impurities.

-

Formation of carbonate salts.

-

Reduction in the purity of the material.

-

Recommended Storage and Handling Protocols

Based on the potential instabilities discussed, the following storage and handling procedures are recommended to maintain the quality and integrity of 2-Methylhex-5-en-2-amine hydrochloride.

3.1. Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | To protect against degradation from atmospheric oxygen and moisture. |

| Light | Store in a light-resistant container (e.g., amber vial).[8] | To prevent photochemical degradation. |

| Container | Keep in a tightly sealed container. | To prevent the ingress of moisture and air. |

| Location | Store in a dry, well-ventilated area away from incompatible materials.[9][10] | General laboratory safety and to prevent accidental contact with reactive substances. |

3.2. Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][11]

-

Dispensing : Handle the compound in a controlled environment, such as a glove box or a fume hood with low humidity, to minimize exposure to air and moisture.[4] If a glove box is not available, work quickly and reseal the container promptly.

-

Weighing : For accurate measurements, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[4][12] Strong bases will deprotonate the ammonium salt to the free amine, which is more reactive.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing analytical methods to assess the stability of 2-Methylhex-5-en-2-amine hydrochloride.

Caption: Potential degradation pathways for 2-Methylhex-5-en-2-amine hydrochloride.

Experimental Protocols for Stability Assessment

To definitively determine the stability of 2-Methylhex-5-en-2-amine hydrochloride, a formal stability study is recommended.

5.1. Forced Degradation Study

A forced degradation (stress testing) study can rapidly identify the likely degradation products and pathways.

Protocol:

-

Sample Preparation : Prepare solutions of 2-Methylhex-5-en-2-amine hydrochloride in appropriate solvents (e.g., water, methanol).

-

Stress Conditions : Expose the samples to a range of stress conditions:

-

Acidic : 0.1 M HCl at 60 °C for 24 hours.

-

Basic : 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative : 3% H₂O₂ at room temperature for 24 hours.

-

Thermal (Solid) : Store the solid compound at 60 °C for 1 week.

-

Photolytic (Solid) : Expose the solid compound to a calibrated light source (e.g., ICH option 1 or 2).

-

-

Analysis : Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

-

Data Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Caption: Workflow for a forced degradation study.

Conclusion

While specific stability data for 2-Methylhex-5-en-2-amine hydrochloride is not widely published, a thorough understanding of its chemical structure and the behavior of analogous amine hydrochlorides allows for the formulation of robust storage and handling guidelines. The primary concerns for this compound are its hygroscopicity and susceptibility to oxidation. By storing the compound in a cool, dry, and inert environment, and by following careful handling procedures, researchers can ensure its stability and integrity for experimental use. For critical applications, a formal stability study is recommended to establish specific shelf-life and degradation profiles.

References

- Hyttinen, N. (2023).

- C/D/N Isotopes, Inc. (2015).

- BLD Pharm. (n.d.). 819-45-4|2-Methylhex-5-en-2-amine.

- University of Southern California Environmental Health & Safety. (n.d.).

- MilliporeSigma. (2025).

- University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- University of Colorado Boulder Environmental Health & Safety. (n.d.).

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Center for Chemical Process Safety (CCPS). (2010).

- Aqua-Clear Industries, LLC. (n.d.).

- Ma, Y., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. PubMed.

- Fisher Scientific. (2023).

- RSC Publishing. (2022).

- Fisher Scientific. (2010).

- Enamine. (n.d.).

- RSC Publishing. (2021). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study.

- Fisher Scientific. (2010).

- Fisher Scientific. (2010).

- PubChem. (n.d.). CID 53733543 | C7H12O.

- ACS Publications. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology.

- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

- MedChemExpress. (2025). Cy 5 amine hydrochloride-SDS.

- PubChem. (n.d.). 5-Methylhex-5-en-2-amine | C7H15N | CID 12463571.

- PubChem. (n.d.). (3S)-2-methylhex-5-en-3-amine.

- ResearchGate. (n.d.).

- Reddit. (2022). What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition.

- Wikipedia. (n.d.). Strychnine total synthesis.

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.

- PubChem. (n.d.). (2S)-5-methylhexan-2-amine | C7H17N | CID 642323.

- RSC Publishing. (n.d.).

- ACS Publications. (n.d.). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis.

- ChemicalBook. (n.d.). 2-methylhex-5-en-2-amine CAS#: 819-45-4.

- Chemsrc. (2025). (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride.

Sources

- 1. reddit.com [reddit.com]

- 2. 819-45-4|2-Methylhex-5-en-2-amine|BLD Pharm [bldpharm.com]

- 3. 5-Methylhex-5-en-2-amine | C7H15N | CID 12463571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.se [fishersci.se]

- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 8. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 9. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]

- 10. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 12. fishersci.com [fishersci.com]

Navigating the Reactivity of the Terminal Alkene in 2-Methylhex-5-en-2-amine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the terminal alkene in 2-Methylhex-5-en-2-amine. The unique structural architecture of this molecule, featuring a sterically hindered tertiary amine in proximity to a terminal double bond, presents distinct challenges and opportunities in synthetic chemistry. This document explores the interplay between these two functional groups, with a particular focus on chemoselectivity in both intermolecular and intramolecular transformations. We will delve into the governing principles that dictate reaction pathways, the strategic importance of amine protection, and provide detailed experimental protocols for key synthetic transformations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this and structurally related aminoalkenes.

Introduction: Structural Features and Predicted Reactivity

2-Methylhex-5-en-2-amine is an intriguing bifunctional molecule possessing both a nucleophilic tertiary amine and a reactive terminal alkene. Its structure, characterized by a hexene backbone with a gem-dimethyl substitution at the C2 position housing the amino group, dictates a unique chemical behavior. The spatial arrangement of the amine and the alkene, separated by a three-carbon tether, classifies it as a 1,4-aminoalkene. This proximity is crucial, as it allows for potential intramolecular reactions.

A key structural feature is the presence of the gem-dimethyl group at the C2 position. This substitution pattern is known to give rise to the Thorpe-Ingold effect , or gem-dimethyl effect, which can significantly influence the kinetics of intramolecular reactions. This effect posits that steric compression between the geminal substituents favors conformations where the reactive ends of the molecule are brought closer together, thereby accelerating the rate of cyclization.[1][2][3] Therefore, it is anticipated that 2-Methylhex-5-en-2-amine will have a pronounced tendency to undergo intramolecular cyclization reactions.

The tertiary amine itself is a versatile functional group, acting as a base, a nucleophile, and a potential directing group in metal-catalyzed reactions. However, its inherent nucleophilicity and basicity can also lead to undesired side reactions, such as quenching of electrophilic reagents or catalyst inhibition.[4] This necessitates a careful consideration of reaction conditions and, in many cases, the use of protecting groups to achieve selective transformations of the terminal alkene.

This guide will explore the following key aspects of the reactivity of the terminal alkene in 2-Methylhex-5-en-2-amine:

-

Intramolecular Reactions: Capitalizing on the Thorpe-Ingold effect for the synthesis of heterocyclic structures.

-

Intermolecular Reactions: Strategies to achieve chemoselective functionalization of the alkene in the presence of the amine.

-

The Role of Amine Protection: Methodologies to temporarily mask the amine functionality to facilitate desired alkene transformations.

Intramolecular Reactions: The Thorpe-Ingold Effect in Action

The structural predisposition of 2-Methylhex-5-en-2-amine towards cyclization makes intramolecular reactions a primary area of interest. The formation of five- and six-membered rings is often entropically favored, and the Thorpe-Ingold effect provides an additional kinetic driving force.[2]

Intramolecular Hydroamination

Intramolecular hydroamination, the addition of the N-H bond across the alkene, is a highly atom-economical method for the synthesis of nitrogen-containing heterocycles. While 2-Methylhex-5-en-2-amine is a tertiary amine and lacks an N-H bond for direct hydroamination, its precursors or derivatives with a primary or secondary amine at the C2 position would be excellent candidates for this transformation. For a hypothetical primary amine analogue, 2-methylhex-5-en-2-amine, the cyclization would be expected to proceed readily.

Metal-catalyzed hydroamination has been extensively studied, with catalysts based on alkali metals, alkaline earth metals, lanthanides, and late transition metals being effective.[5] For unactivated alkenes, such as the terminal alkene in our target molecule, early transition metal and lanthanide catalysts are often particularly effective in intramolecular reactions.[6][7]

The general mechanism for lanthanide-catalyzed intramolecular hydroamination involves the formation of a metal-amido species, followed by insertion of the tethered alkene into the metal-nitrogen bond. Subsequent protonolysis regenerates the catalyst and releases the cyclic amine product.

Conceptual Workflow for Intramolecular Hydroamination:

Caption: Catalytic cycle for intramolecular hydroamination.

Intermolecular Reactions: Navigating Chemoselectivity

When subjecting 2-Methylhex-5-en-2-amine to intermolecular reactions targeting the terminal alkene, the primary challenge is achieving chemoselectivity over the reactive amine. The nucleophilic and basic nature of the tertiary amine can interfere with a wide range of reagents.

The Necessity of Amine Protection

To circumvent the reactivity of the amine, the use of protecting groups is often essential.[8] The ideal protecting group should be readily installed, stable to the reaction conditions required for alkene functionalization, and easily removed under mild conditions.

Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts). The choice of protecting group depends on the specific reaction to be performed. For instance, the Boc group is stable to basic and nucleophilic conditions but is readily cleaved with acid.

Amine Protection Strategy:

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. books.lucp.net [books.lucp.net]

- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

Navigating the Chiral Landscape: A Technical Guide to the Stereochemistry of 2-Methylhex-5-en-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical determinant of pharmacological activity. For chiral molecules, enantiomers can exhibit profoundly different physiological effects, making their separation and characterization a cornerstone of modern drug development. This guide provides an in-depth technical exploration of the stereochemistry of 2-Methylhex-5-en-2-amine hydrochloride. We will delve into the structural basis of its chirality, present state-of-the-art methodologies for enantiomeric resolution and analysis, and offer field-proven insights into the practical application of these techniques. This document is intended to serve as a comprehensive resource for scientists engaged in the synthesis, purification, and characterization of chiral amines.

The Significance of Chirality in Drug Development

The enantiomers of a chiral drug can have distinct pharmacological, toxicological, and metabolic profiles.[1] Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to ensure the enantiomeric purity of pharmaceutical compounds.[2] The ability to isolate and characterize a single enantiomer is paramount for developing safer and more effective medicines. Chiral primary amines, such as 2-Methylhex-5-en-2-amine, are vital building blocks in the synthesis of numerous biologically active molecules.[1][3]

Stereochemistry of 2-Methylhex-5-en-2-amine

The structure of 2-Methylhex-5-en-2-amine features a single stereocenter at the C2 carbon. This carbon is bonded to four different substituents: a methyl group, an amino group, a butyl-4-ene group, and a hydrogen atom. This asymmetry gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The hydrochloride salt is formed by the protonation of the amino group.

Caption: The (R) and (S) enantiomers of 2-Methylhex-5-en-2-amine.

Enantiomeric Resolution and Analysis

The separation and quantification of the enantiomers of 2-Methylhex-5-en-2-amine hydrochloride can be effectively achieved through chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the reliable separation of enantiomers.[1][2] The most common approach utilizes Chiral Stationary Phases (CSPs).[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for resolving a broad range of racemates, including primary amines.[1][3]

This protocol outlines a general method for the enantiomeric separation of 2-Methylhex-5-en-2-amine hydrochloride. Optimization will be required for baseline separation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Chiral Stationary Phase (CSP) column.

Materials:

-

2-Methylhex-5-en-2-amine hydrochloride (racemic mixture)

-

HPLC-grade hexane

-

HPLC-grade 2-propanol (IPA)

-

HPLC-grade ethanol (EtOH)

-

Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA)

Procedure:

-

Column Selection:

-

Mobile Phase Preparation:

-

Prepare a series of mobile phases with varying ratios of hexane and an alcohol modifier (IPA or EtOH). A typical starting point is 90:10 (v/v) hexane:IPA.

-

To improve peak shape and resolution, add a small percentage of an additive. For basic amines, 0.1% DEA is commonly used to reduce peak tailing.[1] For the hydrochloride salt, a small amount of TFA (0.1%) may be beneficial.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210-220 nm (or as determined by UV scan of the analyte)

-

Injection Volume: 5-10 µL

-

-

Method Development and Optimization:

-

Inject the racemic mixture and evaluate the chromatogram for separation of the enantiomers.

-

If separation is not achieved, systematically vary the mobile phase composition (e.g., 80:20, 70:30 hexane:IPA).

-

The choice of alcohol modifier (IPA vs. EtOH) can also significantly impact selectivity.

-

The type and concentration of the additive (DEA or TFA) should be optimized to achieve symmetrical peaks and optimal resolution.

-

Caption: Workflow for NMR analysis using a chiral derivatizing agent.

Conclusion

The stereochemical integrity of 2-Methylhex-5-en-2-amine hydrochloride is a critical parameter for its application in pharmaceutical research and development. This guide has provided a comprehensive overview of its chiral nature and detailed, actionable protocols for the separation and analysis of its enantiomers using chiral HPLC and NMR spectroscopy. The successful implementation of these techniques, grounded in a solid understanding of the underlying principles of stereochemistry, will empower researchers to confidently advance their drug discovery and development programs.

References

- BenchChem. (2025).

- BenchChem. (2025).

- YAKHAK HOEJI. (2021).

- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).

- Latypov, S. K., et al. (n.d.). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent.

- SUMICHIRAL. (n.d.).

- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).

Sources

A Comprehensive Technical Guide to the Synthesis of Chiral Homoallylic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral homoallylic amines are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their synthesis has been a subject of intense research, leading to the development of sophisticated and highly selective methodologies. This in-depth technical guide provides a comprehensive overview of the state-of-the-art strategies for the asymmetric synthesis of chiral homoallylic amines. We will delve into the core principles of chiral auxiliary-mediated approaches, transition-metal catalyzed enantioselective allylations, and the burgeoning field of organocatalysis. This guide is designed to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering not just a review of the literature, but also actionable insights into the practical application of these powerful synthetic tools. We will explore the underlying mechanisms, provide detailed experimental protocols for key transformations, and present comparative data to aid in the selection of the most suitable method for a given synthetic challenge.

The Significance of Chiral Homoallylic Amines

Nitrogen-containing compounds, particularly those with stereogenic centers, are of paramount importance in medicinal chemistry.[1][2][3][4] Chiral amines, in particular, are key structural motifs in a wide variety of natural products and pharmaceuticals.[5][6][7] Among these, chiral homoallylic amines stand out as versatile building blocks due to the presence of both a stereocenter and a reactive alkene functionality. This unique combination allows for a diverse range of subsequent transformations, making them invaluable intermediates in the synthesis of complex molecules such as alkaloids and other nitrogen-containing heterocycles.[1][2][3][4][8] The development of efficient and highly stereoselective methods for the synthesis of chiral homoallylic amines has therefore been a major focus in modern organic chemistry.[9][10][11]

The primary route to chiral homoallylic amines involves the asymmetric allylation of imines. This can be achieved through several distinct strategies, each with its own set of advantages and limitations. Historically, the use of stoichiometric chiral auxiliaries was prevalent. However, the field has progressively moved towards more atom-economical and elegant catalytic approaches. These can be broadly categorized into transition-metal catalysis and organocatalysis. In recent years, organocatalytic methods have gained significant traction due to their milder reaction conditions, lower toxicity, and operational simplicity.[1][2][3][4][11]

This guide will provide a detailed exploration of these key synthetic strategies, with a focus on the underlying principles that govern their stereoselectivity.

Asymmetric Synthetic Strategies

The enantioselective synthesis of homoallylic amines is most commonly achieved through the nucleophilic addition of an allyl group to a prochiral imine. The challenge lies in controlling the facial selectivity of this addition to favor one enantiomer over the other. The following sections will detail the major strategies developed to address this challenge.

Chiral Auxiliary-Mediated Synthesis

One of the earliest and most reliable methods for controlling the stereochemistry of the allylation reaction is through the use of a chiral auxiliary. In this approach, a chiral moiety is temporarily attached to either the imine or the allyl nucleophile. This auxiliary then directs the approach of the reaction partners, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched homoallylic amine.

While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary, which can lower the overall yield and atom economy. Nevertheless, it remains a valuable tool, particularly for the synthesis of complex molecules where high diastereoselectivity is crucial.

Transition-Metal Catalyzed Enantioselective Allylation

The development of transition-metal catalyzed methods has revolutionized the synthesis of chiral homoallylic amines. These approaches utilize a chiral ligand in conjunction with a metal center to create a chiral catalytic environment that promotes the enantioselective addition of an allyl nucleophile to an imine. A wide range of metals, including copper, iridium, rhodium, and palladium, have been successfully employed in these reactions.[12][13]

Copper catalysis has emerged as a powerful and versatile tool for the enantioselective synthesis of homoallylic amines.[14][15][16][17] These reactions typically involve the use of readily available and stable allylboronates as the nucleophile. The copper catalyst, coordinated to a chiral ligand, facilitates the transmetalation of the allyl group from boron to copper, generating a chiral allyl-copper species that then reacts with the imine.

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of ligand classes have been successfully employed, including those based on phosphoramidites and N-heterocyclic carbenes (NHCs).[15]

Catalytic Cycle of a Copper-Catalyzed Allylation of an Imine:

Sources

- 1. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pubs.acs.org [pubs.acs.org]